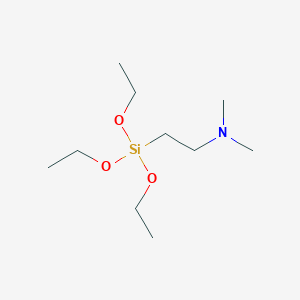
3-Chloro-2-ethylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9ClO It is a chlorinated derivative of cyclopentenone, featuring a chlorine atom, an ethyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylcyclopent-2-en-1-one typically involves the chlorination of 2-ethylcyclopent-2-en-1-one. One common method is the reaction of 2-ethylcyclopent-2-en-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H10O+SOCl2→C7H9ClO+SO2+HCl
This method ensures the selective chlorination at the desired position, yielding this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: this compound can be oxidized to 3-chloro-2-ethylcyclopent-2-enoic acid.
Reduction: Reduction yields 3-chloro-2-ethylcyclopent-2-en-1-ol.
Substitution: Substitution reactions can produce various derivatives, such as 3-azido-2-ethylcyclopent-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-ethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may enhance the compound’s reactivity, facilitating its binding to biological targets. Pathways involved include inhibition of enzyme activity or modulation of receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-ethylcyclopent-2-en-1-one
- 3-Chloro-2-methylcyclopent-2-en-1-one
- 3-Bromo-2-ethylcyclopent-2-en-1-one
Uniqueness
3-Chloro-2-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
66332-97-6 |
|---|---|
Molekularformel |
C7H9ClO |
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
3-chloro-2-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-2-5-6(8)3-4-7(5)9/h2-4H2,1H3 |
InChI-Schlüssel |
WWEDORKLJDIXPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CCC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



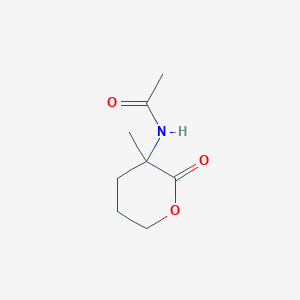
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
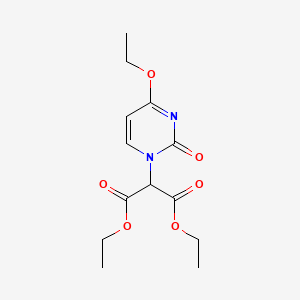


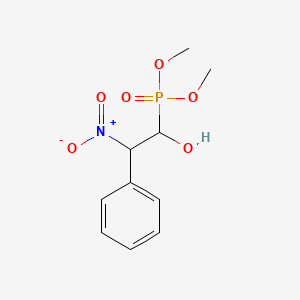
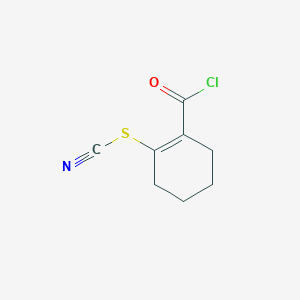
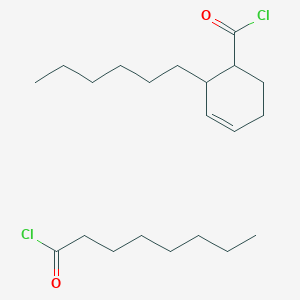

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)

